molecular formula C19H15F3N2O3 B2883726 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol CAS No. 849914-00-7

5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol

Cat. No. B2883726
CAS RN: 849914-00-7
M. Wt: 376.335
InChI Key: OMNIJVGGDKGXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol, also known as MRS2500, is a selective antagonist of the P2Y1 receptor for ADP. This compound has been widely used in scientific research due to its ability to selectively block the P2Y1 receptor without affecting other ADP receptors.

Mechanism of Action

5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol selectively blocks the P2Y1 receptor for ADP without affecting other ADP receptors. The P2Y1 receptor is a G protein-coupled receptor that is activated by ADP and plays a critical role in platelet aggregation, thrombosis, and vascular diseases. 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol binds to the P2Y1 receptor and prevents the binding of ADP, thereby inhibiting the downstream signaling pathways that lead to platelet aggregation and thrombosis.
Biochemical and Physiological Effects:
5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has been shown to inhibit platelet aggregation and thrombosis in vitro and in vivo. In addition, 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has been shown to regulate bone formation and resorption, as well as insulin secretion and glucose metabolism. 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol in lab experiments include its high selectivity for the P2Y1 receptor, its ability to block the receptor without affecting other ADP receptors, and its availability as a pure compound. The limitations of using 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol in lab experiments include its relatively high cost and the need for specialized equipment and expertise to perform the experiments.

Future Directions

For the use of 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol in scientific research include further investigation of its role in platelet aggregation, thrombosis, and vascular diseases, as well as its potential use as a therapeutic agent for these conditions. In addition, 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol may have potential applications in the treatment of bone disorders, such as osteoporosis, and in the regulation of insulin secretion and glucose metabolism. Further studies are also needed to investigate the potential side effects and toxicity of 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol in humans.

Synthesis Methods

The synthesis of 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol involves the reaction of 5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-amine with 5-bromo-2-hydroxybenzoic acid in the presence of N,N-dimethylformamide (DMF) and triethylamine. The reaction yields 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol as a white solid with a purity of over 99%.

Scientific Research Applications

5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has been widely used in scientific research as a selective antagonist of the P2Y1 receptor for ADP. This compound has been used to study the role of the P2Y1 receptor in platelet aggregation, thrombosis, and vascular diseases. 5-Methoxy-2-(5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)phenol has also been used to investigate the role of the P2Y1 receptor in bone formation and resorption, as well as in the regulation of insulin secretion and glucose metabolism.

properties

IUPAC Name

5-methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-26-12-5-3-11(4-6-12)16-17(23-10-24-18(16)19(20,21)22)14-8-7-13(27-2)9-15(14)25/h3-10,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNIJVGGDKGXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=CN=C2C(F)(F)F)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol

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